molecular formula C14H19F3N2O2 B14034976 Tert-butyl ((2S,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate

Tert-butyl ((2S,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate

Cat. No.: B14034976
M. Wt: 304.31 g/mol
InChI Key: FYUQUCAINXCRGV-QWRGUYRKSA-N
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Description

Tert-butyl ((2S,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate: is a chemical compound that features a tert-butyl group, an amino group, and a trifluoromethyl group attached to a phenyl ring

Properties

Molecular Formula

C14H19F3N2O2

Molecular Weight

304.31 g/mol

IUPAC Name

tert-butyl N-[(2S,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C14H19F3N2O2/c1-13(2,3)21-12(20)19-11(14(15,16)17)10(18)9-7-5-4-6-8-9/h4-8,10-11H,18H2,1-3H3,(H,19,20)/t10-,11-/m0/s1

InChI Key

FYUQUCAINXCRGV-QWRGUYRKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]([C@H](C1=CC=CC=C1)N)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((2S,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) groupThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for better control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the trifluoromethyl group or the phenyl ring, resulting in different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or the phenyl ring is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl ((2S,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis .

Biology: Its trifluoromethyl group can serve as a probe for investigating biochemical pathways .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific molecular pathways .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings .

Mechanism of Action

The mechanism by which tert-butyl ((2S,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biochemical pathways. The amino group may participate in hydrogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Conclusion

This compound is a compound with significant potential in various scientific and industrial fields. Its unique structural features and reactivity make it a valuable tool for researchers and industry professionals alike.

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